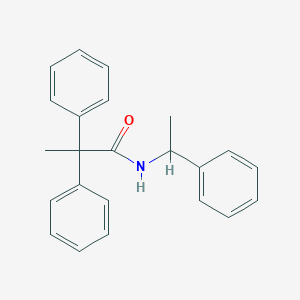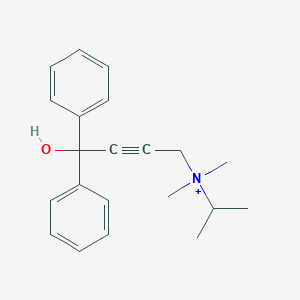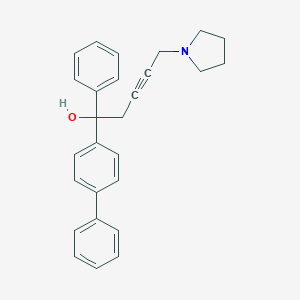![molecular formula C19H14N4O2S B286672 Methyl 4-[6-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether](/img/structure/B286672.png)
Methyl 4-[6-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[6-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is a member of the triazolo-thiadiazole family of compounds, which have been found to exhibit promising biological activities.
Mecanismo De Acción
The exact mechanism of action of Methyl 4-[6-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether is not fully understood. However, it has been suggested that the compound may exert its biological activities by inhibiting certain enzymes or signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death process. Additionally, this compound has been found to inhibit the production of reactive oxygen species, which are known to contribute to various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Methyl 4-[6-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether in lab experiments is its potent biological activities. This compound has been found to exhibit various biological activities at low concentrations, making it a promising candidate for further research. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for some researchers.
Direcciones Futuras
There are several future directions that can be explored with Methyl 4-[6-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether. One area of research could be focused on understanding the exact mechanism of action of this compound. Additionally, further studies could be conducted to investigate the potential of this compound as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Furthermore, research could be conducted to optimize the synthesis method of this compound, making it more accessible for researchers.
Métodos De Síntesis
The synthesis of Methyl 4-[6-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether involves the reaction of 3-methyl-1-benzofuran-2-carboxylic acid hydrazide with 4-bromoanisole in the presence of potassium carbonate and copper(II) sulfate pentahydrate. The resulting product is then treated with thiosemicarbazide to yield the final product.
Aplicaciones Científicas De Investigación
Methyl 4-[6-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether has been found to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to possess potent anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Propiedades
Fórmula molecular |
C19H14N4O2S |
|---|---|
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)-6-(3-methyl-1-benzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H14N4O2S/c1-11-14-5-3-4-6-15(14)25-16(11)18-22-23-17(20-21-19(23)26-18)12-7-9-13(24-2)10-8-12/h3-10H,1-2H3 |
Clave InChI |
YWFOJPNWJSZVNO-UHFFFAOYSA-N |
SMILES |
CC1=C(OC2=CC=CC=C12)C3=NN4C(=NN=C4S3)C5=CC=C(C=C5)OC |
SMILES canónico |
CC1=C(OC2=CC=CC=C12)C3=NN4C(=NN=C4S3)C5=CC=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide](/img/structure/B286589.png)
![N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-3-phenylpropanamide](/img/structure/B286591.png)
![N-[biphenyl-4-yl(phenyl)methyl]-3-phenylpropanamide](/img/structure/B286592.png)
![3-phenyl-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide](/img/structure/B286593.png)
![2,2-diphenyl-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide](/img/structure/B286597.png)


![N-[cyclopentyl(phenyl)methyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B286602.png)


![N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine](/img/structure/B286613.png)
![2-[1,1'-biphenyl]-4-yl-N-(4-ethoxyphenyl)acetamide](/img/structure/B286615.png)


